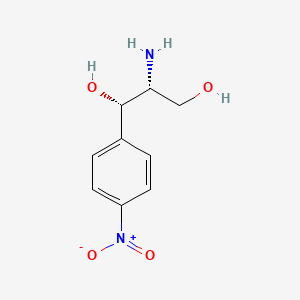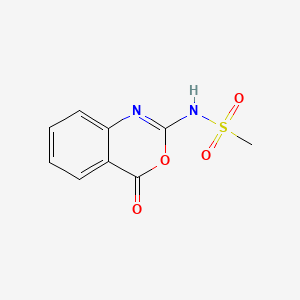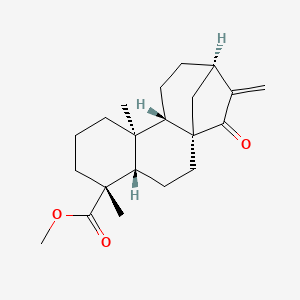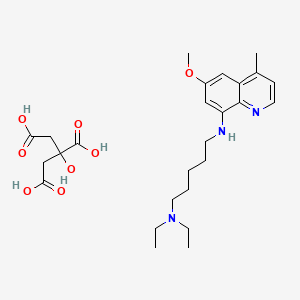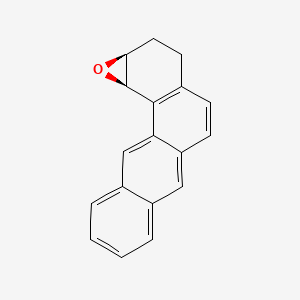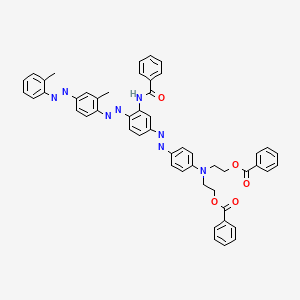
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is a chemical compound with the molecular formula C12H13N5O and a molecular weight of 243.2645 g/mol This compound is characterized by its unique structure, which includes a pyrazolo-tetrazole ring system substituted with methyl and phenyl groups, and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol typically involves the following steps:
Formation of the Pyrazolo-Tetrazole Ring System: The initial step involves the cyclization of appropriate precursors to form the pyrazolo-tetrazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. This can be done using methylating and phenylating agents such as methyl iodide and phenyl lithium, respectively.
Introduction of the Ethanol Moiety: The final step involves the introduction of the ethanol group. This can be achieved through the reaction of the intermediate compound with ethylene oxide or by reduction of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and purity.
化学反应分析
Types of Reactions
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)propane
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)butane
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)methanol
Uniqueness
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
属性
CAS 编号 |
82823-70-9 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-(6-methyl-7-phenylpyrazolo[5,1-e]tetrazol-3-yl)ethanol |
InChI |
InChI=1S/C12H13N5O/c1-9-11(10-5-3-2-4-6-10)12-13-15-16(7-8-18)17(12)14-9/h2-6,18H,7-8H2,1H3 |
InChI 键 |
OMWNZOVYAXFBMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=NN2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


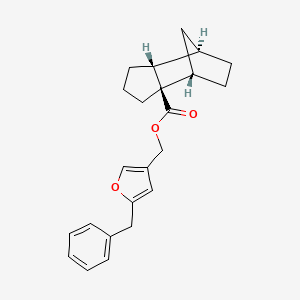
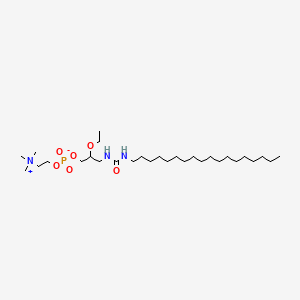

![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)



